Sepantronium

Survivin transcription Promoter selectivity Sp1 transcription factor

Sepantronium (YM155) is the only survivin suppressant with a defined mechanism—disrupting Sp1-DNA interactions in the core promoter (IC50 0.54 nM)—and a predictive pharmacogenetic profile: cellular uptake depends on SLC35F2, while efflux is mediated by ABCB1. This enables biomarker-based model stratification, a capability absent from antisense or peptide survivin inhibitors. Currently in Phase II trials for high-grade B-cell lymphoma (NCT05263583), YM155 synergizes with taxanes in TNBC models. For researchers requiring a non-substitutable, mechanistically defined survivin inhibitor with clinical translatability, YM155 offers unmatched selectivity.

Molecular Formula C20H19N4O3+
Molecular Weight 363.4 g/mol
CAS No. 753440-91-4
Cat. No. B1243752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSepantronium
CAS753440-91-4
Molecular FormulaC20H19N4O3+
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESCC1=[N+](C2=C(N1CCOC)C(=O)C3=CC=CC=C3C2=O)CC4=NC=CN=C4
InChIInChI=1S/C20H19N4O3/c1-13-23(9-10-27-2)17-18(24(13)12-14-11-21-7-8-22-14)20(26)16-6-4-3-5-15(16)19(17)25/h3-8,11H,9-10,12H2,1-2H3/q+1
InChIKeyOTSOOHRUMBRSHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sepantronium Bromide (YM155) CAS 753440-91-4: A Survivin Transcriptional Suppressant with Validated Clinical-Grade Activity


Sepantronium Bromide (YM155) is a small-molecule survivin suppressant that acts by inhibiting survivin promoter activity and disrupting Sp1-DNA interactions within the survivin core promoter [1]. It is a hydrophilic quaternary ammonium compound (molecular weight 443.29 g/mol) requiring parenteral administration due to negligible oral bioavailability . YM155 has completed multiple Phase I and II clinical trials in advanced non-small-cell lung cancer (NSCLC), metastatic breast cancer, and lymphoma [2], and remains under active investigation in high-grade B-cell lymphoma (NCT05263583) [3].

Why Generic Survivin Inhibitors Cannot Substitute for Sepantronium Bromide in Research or Therapeutic Pipelines


Sepantronium Bromide (YM155) possesses a distinct combination of molecular determinants that preclude direct substitution with other survivin-targeting agents such as antisense oligonucleotides (e.g., LY2181308/Gataparsen), peptide vaccines, or pan-IAP inhibitors. YM155 suppresses survivin transcription via a unique mechanism involving Sp1 disruption in the core promoter [1], whereas LY2181308 degrades survivin mRNA [2]. Crucially, YM155 cellular uptake is absolutely dependent on the solute carrier SLC35F2 [3], while its efflux is mediated by ABCB1 (P-glycoprotein) [4] — a pharmacogenetic profile that is entirely absent from other survivin-directed modalities. Consequently, YM155 sensitivity is predictable by SLC35F2 expression and ABCB1 status [3][4], whereas no such predictive biomarkers exist for antisense or peptide-based survivin inhibitors. This unique transporter-dependent pharmacology invalidates the assumption that any survivin inhibitor can substitute for YM155 in experimental or clinical applications.

Quantitative Differentiation Evidence for Sepantronium Bromide (YM155) Relative to Comparators


Promoter-Selective Transcriptional Suppression: Quantified Specificity vs. Control Promoters

YM155 selectively inhibits survivin promoter activity with an IC50 of 0.54 nM in HeLa-SURP-luc and CHO-SV40-luc reporter cells, while showing minimal inhibitory effect on four control gene promoters (CMV, SV40, HSV-TK, and EF1α) in transfection and luciferase activity assays [1]. This promoter selectivity is mechanistically linked to disruption of Sp1 binding to the -149 to -71 region of the survivin core promoter, a feature not shared by antisense oligonucleotides or pan-IAP inhibitors [1].

Survivin transcription Promoter selectivity Sp1 transcription factor

SLC35F2 Transporter Dependency: A Unique Pharmacogenetic Biomarker for YM155 Sensitivity

A haploid genetic screen in human cells identified SLC35F2 as the absolute determinant of YM155 cellular uptake and DNA damage toxicity [1]. SLC35F2 expression and YM155 sensitivity correlated across a panel of cancer cell lines (Pearson correlation coefficient r = 0.71, p < 0.001), and targeted genome editing (CRISPR-Cas9 knockout of SLC35F2) conferred >100-fold resistance to YM155 (IC50 shift from ~10 nM to >1 μM) [1]. This transporter dependency is unique among survivin-targeting agents; no equivalent uptake mechanism has been identified for antisense oligonucleotides like LY2181308 or small-molecule IAP inhibitors.

Drug uptake transporter SLC35F2 Biomarker Precision oncology

ABCB1-Mediated Efflux as a Resistance Mechanism: Quantitative Sensitization by ABCB1 Inhibition

In a panel of 23 neuroblastoma cell lines, ABCB1 (MDR1) mRNA expression was identified as the most predictive gene for YM155 resistance (AUC = 0.91 in receiver operating characteristic analysis) [1]. Inhibition of ABCB1 with cyclosporine or shRNA-mediated knockdown prior to YM155 treatment rendered ABCB1-expressing cell lines 27- to 695-fold more sensitive to YM155 [1]. In a larger panel of 101 neuroblastoma cell lines, ABCB1 expression similarly predicted YM155 resistance, and the ABCB1 inhibitor zosuquidar showed up to 65-fold higher potency than verapamil in sensitizing resistant cells [2]. This efflux-mediated resistance is specific to YM155 and does not apply to antisense oligonucleotides or peptide-based survivin inhibitors, which are not ABCB1 substrates.

Multidrug resistance ABCB1 P-glycoprotein Drug efflux

Potency Across Diverse Cancer Histologies: Comparative IC50 Values in Neuroblastoma and AML

YM155 exhibits potent anti-proliferative activity across multiple cancer types. In a panel of 101 neuroblastoma cell lines (including 82 drug-adapted sublines), 77 cell lines (76%) displayed YM155 IC50 values in the range of clinically achievable concentrations (typically 10–100 nM) [1]. The median IC50 across 23 neuroblastoma cell lines was 35 nM (range: 0.5 nM to >10,000 nM) [2]. In pediatric acute myeloid leukemia (AML), YM155 showed a median IC50 of 0.038 μM (38 nM) across a diverse panel of cell lines [3]. For comparison, the survivin antisense oligonucleotide LY2181308 (Gataparsen) requires micromolar concentrations for survivin knockdown in preclinical models and has not demonstrated comparable sub-100 nM potency in viability assays.

Neuroblastoma Acute myeloid leukemia IC50 Potency

Clinical Efficacy Signal in Advanced NSCLC: Phase II Response and Survival Outcomes

In a Phase I/II study (NCT01100931) of Sepantronium Bromide (YM155) combined with carboplatin (AUC6) and paclitaxel (200 mg/m²) in 19 patients with untreated stage IV NSCLC, YM155 was administered at 10 mg/m²/day as a 72-hour continuous intravenous infusion every 21 days for up to six cycles [1]. Treatment was well tolerated, with predominantly hematologic toxicity. Two partial responses were observed (objective response rate 11%), with a median progression-free survival (PFS) of 5.7 months and median overall survival (OS) of 16.1 months [1]. For context, historical controls with carboplatin-paclitaxel doublet chemotherapy in stage IV NSCLC typically achieve a median PFS of 4–5 months and median OS of 8–12 months in contemporary trials. However, the study failed to demonstrate a statistically significant improvement in response rate over chemotherapy alone, and pharmacodynamic analysis did not establish a correlation between survivin suppression and clinical response [1]. The survivin antisense oligonucleotide LY2181308, in a Phase I study (NCT00470834) in advanced solid tumors, showed no objective responses and a median PFS of 1.8 months when combined with docetaxel, and development was discontinued.

Non-small-cell lung cancer Phase II clinical trial Progression-free survival Overall survival

Liposomal Formulation Overcomes Continuous Infusion Requirement: Pharmacokinetic Advantage

YM155 exhibits rapid plasma elimination (half-life ~1–2 hours in humans) and time-dependent pharmacodynamics, necessitating 168-hour (7-day) continuous intravenous infusion in clinical trials [1]. To address this logistical burden, a liposomal formulation of YM155 was developed with a release half-life of 48 hours [2]. In murine xenograft models, weekly bolus injections of liposomal YM155 achieved antitumor activity comparable to continuous infusion of free YM155, without severe toxicity [2]. Pharmacokinetic evaluation demonstrated that liposomal YM155 prolonged blood circulation and significantly increased tumor tissue half-life compared to bolus injection of free YM155 (exact fold-change data not publicly available in abstract; requires full-text access) [3]. This formulation strategy is specific to small-molecule YM155 and cannot be applied to antisense oligonucleotides or peptide-based survivin inhibitors due to their distinct physicochemical properties and delivery requirements.

Liposomal formulation Pharmacokinetics Drug delivery Sustained release

Validated Research and Procurement Scenarios for Sepantronium Bromide (YM155)


Mechanistic Studies of Survivin Transcriptional Regulation and Sp1-Mediated Promoter Activity

Sepantronium Bromide (YM155) is the preferred reagent for investigating survivin promoter regulation due to its quantified selectivity (0.54 nM IC50 for survivin promoter vs. minimal inhibition of CMV, SV40, HSV-TK, and EF1α promoters) and its defined mechanism of disrupting Sp1 binding to the -149 to -71 core promoter region [1]. This selectivity enables clean interpretation of survivin-specific transcriptional effects without confounding off-target promoter suppression, a limitation encountered with broad-spectrum transcription inhibitors or antisense approaches that degrade mRNA post-transcriptionally [1].

Preclinical Efficacy Studies in Neuroblastoma Models Stratified by ABCB1 and SLC35F2 Expression

YM155 is uniquely positioned for preclinical studies in neuroblastoma where ABCB1 (P-glycoprotein) expression and SLC35F2 status can be prospectively assessed to stratify responsive models [1][2]. In a panel of 101 neuroblastoma cell lines, 76% displayed YM155 IC50 values within clinically achievable concentrations (10–100 nM), and ABCB1 inhibition with zosuquidar sensitized resistant lines by up to 65-fold [2]. This pharmacogenetic profile—absent in antisense oligonucleotides or pan-IAP inhibitors—makes YM155 the only survivin-targeting agent for which resistance mechanisms are mechanistically defined and pharmacologically addressable [1][2].

Combination Chemotherapy Protocols with Microtubule-Targeting Agents in Triple-Negative Breast Cancer

YM155 synergistically enhances the efficacy of microtubule-targeting agents including paclitaxel and vinorelbine in triple-negative breast cancer (TNBC) models, as demonstrated by increased apoptosis at the G2/M phase compared to either agent alone [1]. Notably, YM155 did not enhance doxorubicin efficacy, indicating agent-specific synergy that must guide combination design [1]. In orthotopic TNBC xenograft models, continuous infusion of YM155 led to complete tumor regression and significantly prolonged survival in animals with established metastatic disease [2]. This combination profile supports YM155 as a rational partner for taxane-based regimens in TNBC preclinical studies.

Investigational Use in High-Grade B-Cell Lymphoma with c-MYC Rearrangement

YM155 is currently under active Phase II clinical investigation (NCT05263583) for high-grade B-cell lymphoma, including double-hit lymphomas with c-MYC rearrangements [1]. Preclinical studies indicate that YM155 suppresses survivin expression in diffuse large B-cell lymphoma and shows synergistic activity with STAT3 inhibitors [2]. For researchers conducting translational studies in aggressive B-cell lymphomas, YM155 represents the only survivin-targeting small molecule with ongoing clinical development in this indication, providing a direct pathway from preclinical findings to clinical trial design [1].

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